molecular formula C10H12O3 B14707766 (Furan-2-yl)methyl 3-methylbut-2-enoate CAS No. 13678-62-1

(Furan-2-yl)methyl 3-methylbut-2-enoate

Katalognummer: B14707766
CAS-Nummer: 13678-62-1
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: WQRKWVMLUMILJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Furan-2-yl)methyl 3-methylbut-2-enoate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a methylbutenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methyl 3-methylbut-2-enoate typically involves the esterification of furan-2-carboxylic acid with 3-methylbut-2-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Furan-2-yl)methyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: (Furan-2-yl)methyl 3-methylbut-2-en-1-ol.

    Substitution: Various substituted furan derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Furan-2-yl)methyl 3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (Furan-2-yl)methyl 3-methylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of (Furan-2-yl)methyl 3-methylbut-2-enoate.

    3-Methylbut-2-en-1-ol: Another precursor used in the synthesis.

    Furan-2,5-dione: A product of the oxidation of the furan ring.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a methylbutenoate moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

13678-62-1

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

furan-2-ylmethyl 3-methylbut-2-enoate

InChI

InChI=1S/C10H12O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-6H,7H2,1-2H3

InChI-Schlüssel

WQRKWVMLUMILJU-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OCC1=CC=CO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.